5'-hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one
Description
5'-Hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one is a spirocyclic indole derivative characterized by a cyclopropane ring fused to an indole scaffold, with hydroxyl (-OH) and methyl (-CH₃) substituents at the 5' and 7' positions, respectively. Spirocyclic indoles are of significant interest in medicinal chemistry due to their structural rigidity, which enhances target binding selectivity and metabolic stability . This analysis compares the target molecule with related compounds, focusing on substituent effects, synthetic strategies, and applications in drug discovery.
Properties
IUPAC Name |
5-hydroxy-7-methylspiro[1H-indole-3,1'-cyclopropane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-6-4-7(13)5-8-9(6)12-10(14)11(8)2-3-11/h4-5,13H,2-3H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQFHSZVAQNLJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C23CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-hydroxy-7’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The spirocyclic structure can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5’-hydroxy-7’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Halogens, sulfonyl chlorides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of halogenated or sulfonated indoles
Scientific Research Applications
5’-hydroxy-7’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5’-hydroxy-7’-methyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound’s unique 5'-hydroxy and 7'-methyl substituents differentiate it from other spirocyclic indoles. Key analogs and their structural distinctions include:
Substituent Impact Analysis :
- Hydroxy (-OH) vs. Methoxy (-OCH₃) : The hydroxy group in the target compound enhances solubility via hydrogen bonding, whereas methoxy analogs (e.g., ) are more lipophilic, favoring membrane permeability .
- Halogenated Derivatives : Bromo () and chloro () substituents introduce steric bulk and enable cross-coupling reactions, useful in further derivatization. The target’s hydroxy group offers reactivity for ether or ester formation.
- Electron-Withdrawing Groups : Fluoro () and trifluoromethyl () analogs exhibit enhanced metabolic stability and altered electronic profiles compared to the hydroxy-methyl combination.
Physicochemical Properties
- Solubility : The 5'-hydroxy group in the target compound likely improves aqueous solubility compared to methoxy or halogenated analogs, which are more lipophilic .
- Stability : Spirocyclic indoles with electron-withdrawing groups (e.g., CF₃, Cl) show greater thermal and oxidative stability than hydroxy/methyl-substituted derivatives .
Pharmacological Potential
- Drug Discovery : Spirocyclic indoles are valued as bioisosteres for indoles and purines, with applications in kinase inhibitors and GPCR-targeted therapies . The hydroxy-methyl combination in the target compound may optimize interactions with polar and hydrophobic binding pockets.
- Toxicity : Methyl and hydroxy substituents generally reduce toxicity compared to halogenated analogs, which may exhibit higher reactivity or bioaccumulation risks .
Biological Activity
5'-Hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one, also known as LP-184, is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.
- Chemical Formula : CHNO
- Molecular Weight : 189.21 g/mol
- CAS Number : 1360931-98-1
Research indicates that 5'-hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one exhibits its biological effects primarily through the disruption of microtubule dynamics. This disruption is critical in cancer cells as it interferes with mitotic spindle formation, leading to cell cycle arrest and apoptosis.
Key Mechanisms:
- Microtubule Destabilization : The compound inhibits tubulin polymerization, which is essential for microtubule formation. This was evidenced by significant reductions in β-tubulin protein levels in treated cells .
- Induction of Apoptosis : Treatment with LP-184 resulted in increased cleavage of PARP, a marker of apoptosis, indicating that the compound can trigger programmed cell death in cancer cells .
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in various human colorectal cancer (CRC) cell lines .
Efficacy Against Cancer Cell Lines
Several studies have evaluated the anti-proliferative effects of 5'-hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one across different cancer cell lines:
| Cell Line | IC50 (nM) | Response to Treatment |
|---|---|---|
| RKO | 4 | Significant growth inhibition |
| HCT116 | 26 | Moderate growth inhibition |
| HCT15 | 10 | High sensitivity; resistant to vincristine |
| H630R1 | 20 | Sensitive; overexpresses ABCB1 |
The IC50 values demonstrate that the compound exhibits potent anti-cancer activity across various CRC cell lines, including those that are typically resistant to conventional therapies like vincristine and docetaxel .
Case Studies
In a notable study involving human colorectal cancer cells, LP-184 demonstrated significant growth inhibition and induced apoptosis after 48 hours of treatment. The study highlighted the compound's ability to affect key cellular signaling pathways involved in tumor progression:
- c-Myc and APC Decrease : Treatment led to reduced expression levels of c-Myc and APC, both critical for cell cycle regulation and tumor suppression.
- Heat Shock Proteins : Variations in heat shock protein expression were observed across different cell lines, suggesting a complex interaction with stress response mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
